Scaffold Pharmacophore Privilege: 1,3-Dihydroisobenzofuran vs. 2,3-Dihydrobenzofuran Core Prevalence in Marketed Drugs
The 1,3-dihydroisobenzofuran core of the target compound is the foundational heterocycle of the marketed SSRI citalopram and its enantiomer escitalopram, while the 2,3-dihydrobenzofuran core (present in the closest regioisomeric analogs such as 2,3-dihydrobenzofuran-5-ylmethanamine hydrochloride) is principally associated with natural-product classes (e.g., rocaglamide) rather than approved small-molecule drugs [1]. This pharmacological validation of the 1,3-dihydroisobenzofuran scaffold provides higher translational confidence for drug-discovery programs targeting CNS and GPCR pathways [2].
| Evidence Dimension | FDA-approved drug association of the core scaffold |
|---|---|
| Target Compound Data | 1,3-Dihydroisobenzofuran core → citalopram / escitalopram (SSRI; blockbuster drug class) |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran core → predominantly natural products (rocaglamide, phalarine); no direct small-molecule drug on the core |
| Quantified Difference | Qualitative difference (approved drug scaffold vs. natural product scaffold); citalopram achieved >$2B annual sales at peak |
| Conditions | Literature-based scaffold classification (review of dihydrobenzofuran natural products and drugs) |
Why This Matters
For drug-discovery and medicinal-chemistry procurement, selecting a compound built on a clinically validated scaffold reduces late-stage attrition risk and provides a faster path to patentable lead series.
- [1] Kishore, D.R. et al. Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Asian J. Org. Chem. 2022, 11, e202200174. View Source
- [2] PubChem. Citalopram (Compound Summary). Scaffold: 1,3-dihydroisobenzofuran. View Source
